molecular formula C11H16N2O3 B8735542 3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyridinone

3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyridinone

Cat. No. B8735542
M. Wt: 224.26 g/mol
InChI Key: OSZSHEZRUDEESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyridinone is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h4-6H,7,12H2,1-3H3

InChI Key

OSZSHEZRUDEESM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C(C1=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.00 g of tert-butyl 2-(3-(benzyloxycarbonylamino)-2-oxopyridin-1(2H)-yl)acetate are dissolved under nitrogen atmosphere in 70 mL of ethanol. To this solution 200 mg of Pd/C (10%) is added and stirred under hydrogen atmosphere at atmosphere pressure for 1.5 h at RT. The catalysis is separated by filtration over silica gel, before the solvent is removed in vacuo. The crude product is used for further processing without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound of Example 137 (54 g, 0.213 mole) and 880 ml of methanol and 5 g of 10% palladium on carbon were stirred under 1 Atm of hydrogen for 24 hours. The reaction mixture was filtered and the carbon was washed with 200 mL of dichloromethane. The organic layer was evaporated to yield 47.08 g (98.5 %) of the title compound as a brown solid.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Yield
98.5%

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